molecular formula C8H9ClN2O B13579170 2-(Azetidin-3-yloxy)-6-chloropyridine

2-(Azetidin-3-yloxy)-6-chloropyridine

Cat. No.: B13579170
M. Wt: 184.62 g/mol
InChI Key: SGNBSMQUVZKAQO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-chloropyridine is a chemical compound that belongs to the class of azetidines and pyridines Azetidines are four-membered nitrogen-containing heterocycles, while pyridines are six-membered nitrogen-containing aromatic heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method provides high yields and rapid reaction times.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-6-chloropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, microwave irradiation, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include functionalized azetidines, oxides, and reduced forms of the compound. The specific products depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and pyridine moieties allow it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-6-chloropyridine is unique due to its combination of azetidine and pyridine moieties, which provide distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-6-chloropyridine

InChI

InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

SGNBSMQUVZKAQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

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